molecular formula C9H10N2O B2762610 4-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 98952-77-3

4-[(2-Hydroxyethyl)amino]benzonitrile

Cat. No. B2762610
CAS RN: 98952-77-3
M. Wt: 162.192
InChI Key: MWBQMSRVSRVKKX-UHFFFAOYSA-N
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Description

“4-[(2-Hydroxyethyl)amino]benzonitrile” is a chemical compound . It has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .


Synthesis Analysis

The synthesis of “4-[(2-Hydroxyethyl)amino]benzonitrile” can be achieved through various methods. One such method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the conversion of the acid to its chloride and then to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .


Molecular Structure Analysis

The molecular structure of “4-[(2-Hydroxyethyl)amino]benzonitrile” contains a total of 22 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitrile (aromatic), and 1 hydroxyl .


Physical And Chemical Properties Analysis

“4-[(2-Hydroxyethyl)amino]benzonitrile” is a solid substance with a pale yellow color . It has a boiling point of 116 - 118 degrees Celsius at 0.5mmHg . The molecular weight of the compound is 162.19 .

Scientific Research Applications

Dual Fluorescence and Charge Transfer

One study investigates the nature of the low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile, a molecule known for its dual fluorescence attributed to an intramolecular charge-transfer (ICT) state. This research provides insights into the electronic structure and dynamic processes in similar compounds, highlighting their potential in studying and developing novel fluorescent materials Andreas Köhn & C. Hättig, 2004.

Corrosion Inhibition

Another application is found in the corrosion inhibition of mild steel by benzonitrile derivatives. These compounds, specifically 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have shown excellent performance as corrosion inhibitors, suggesting their utility in protecting metal surfaces in industrial applications. This research combines experimental techniques with computational studies to elucidate the mechanisms of action, offering a pathway to develop more efficient corrosion inhibitors A. Chaouiki et al., 2018.

Organic Solar Cells

The efficiency of polymer solar cells has been enhanced by adding a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, to the active layer. This addition leads to improved power conversion efficiency through better organization of the polymer chains, demonstrating the potential of such compounds in optimizing organic photovoltaic materials for increased solar energy conversion Seonju Jeong et al., 2011.

High-Performance Resins

Research into the synthesis and application of bisphthalonitrile resins cured with 4-aminophenoxy phthalonitrile has shown these materials to possess outstanding thermal stability and mechanical properties. Such resins have significant implications for high-performance composites, aerospace, and electronic applications, where materials must withstand extreme conditions Haitong Sheng et al., 2014.

Photodynamic Cancer Therapy

In the realm of pharmaceuticals, benzyl-substituted phthalonitriles have been evaluated for their efficacy as photosensitizers in photodynamic therapy (PDT) for cancer. These studies investigate the structure-activity relationship, highlighting the potential of phthalocyanine derivatives in developing effective PDT agents Mougang Hu et al., 1998.

Safety and Hazards

“4-[(2-Hydroxyethyl)amino]benzonitrile” may cause skin irritation and is harmful if absorbed through the skin. It is also harmful if swallowed and may cause irritation of the digestive tract. Inhalation of this compound is harmful and may cause respiratory tract irritation .

Future Directions

The future directions for “4-[(2-Hydroxyethyl)amino]benzonitrile” could involve exploring its potential uses in various fields. For instance, it could be used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . Additionally, the green synthesis of benzonitrile using ionic liquid as the recycling agent could be further explored .

properties

IUPAC Name

4-(2-hydroxyethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQMSRVSRVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Hydroxyethyl)amino]benzonitrile

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and ethanolamine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzonitrile (6.06 g), 2-aminoethanol (3.71 g), potassium carbonate (8.29 g) and dimethyl sulfoxide (50 mL) was stirred at 100° C. overnight. Water (200 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate (200 mL×4). The ethyl acetate layer was washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=30:70, then 50:50, then 80:20, then ethyl acetate) to give 4-[(2-hydroxyethyl)amino]benzonitrile (5.89 g) as a yellow solid.
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